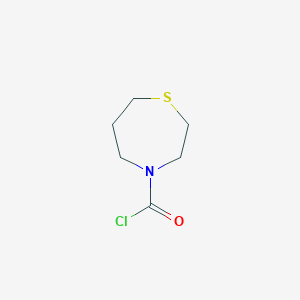

1,4-Thiazepane-4-carbonyl chloride

Description

1,4-Thiazepane-4-carbonyl chloride is a seven-membered heterocyclic compound featuring a sulfur atom, a nitrogen atom, and a reactive carbonyl chloride (-COCl) group. The thiazepane ring combines structural flexibility with electronic diversity, making it valuable in pharmaceutical and organic synthesis, particularly as an acylating agent. Its reactivity stems from the electrophilic carbonyl chloride, which facilitates nucleophilic substitutions, enabling the formation of amides, esters, or thioesters.

Properties

Molecular Formula |

C6H10ClNOS |

|---|---|

Molecular Weight |

179.67 g/mol |

IUPAC Name |

1,4-thiazepane-4-carbonyl chloride |

InChI |

InChI=1S/C6H10ClNOS/c7-6(9)8-2-1-4-10-5-3-8/h1-5H2 |

InChI Key |

LINJRHGJEZFDDQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCSC1)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

One-Pot Synthesis from α,β-Unsaturated Esters and 1,2-Amino Thiols

A highly efficient method involves a one-pot conjugate addition and cyclization reaction between α,β-unsaturated esters and 1,2-amino thiols such as cysteamine. This approach yields 1,4-thiazepanones, which are subsequently reduced to 1,4-thiazepanes.

- Reaction conditions: Typically carried out in acetonitrile at ambient temperature.

- Catalysts/Additives: Use of bases such as DBU and acyl transfer additives like imidazole improves yield.

- Reaction time: Short, typically under 3 hours.

- Yields: Moderate to good (up to 53% in optimized conditions).

- Advantages: Broad substrate scope, mild conditions, and often no chromatography required for purification.

Reduction and Functionalization

The 1,4-thiazepanones obtained are reduced using sodium borohydride/iodine or borane dimethylsulfide to yield the corresponding saturated 1,4-thiazepanes. These can be further functionalized to carbamates or amides for biological screening.

Conversion to 1,4-Thiazepane-4-carbonyl Chloride

Chlorination of 1,4-Thiazepane-4-carboxylic Acid or Esters

The acyl chloride is generally prepared by treating the corresponding carboxylic acid or ester with chlorinating reagents such as:

- Thionyl chloride (SOCl2): The most common reagent, converting acids to acyl chlorides under reflux or mild heating.

- Oxalyl chloride (COCl)2: An alternative chlorinating agent providing good yields.

- Phosphorus pentachloride (PCl5): Less commonly used due to harsher conditions.

Typical Procedure

- Dissolve the 1,4-thiazepane-4-carboxylic acid or ester in anhydrous solvent (e.g., dichloromethane or chloroform).

- Add thionyl chloride dropwise under inert atmosphere.

- Stir at room temperature or under reflux until gas evolution ceases.

- Remove excess reagent and solvent under reduced pressure.

- Purify the acyl chloride by distillation or recrystallization if necessary.

Detailed Reaction Data and Optimization

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Conjugate addition & cyclization | α,β-unsaturated ester + cysteamine, DBU, imidazole, MeCN, RT, <3 h | 53 | Improved yield with imidazole additive; no chromatography often needed |

| 2. Reduction | NaBH4/I2 or BH3·SMe2 in THF or MeOH | 70-85 | Selective reduction of thiazepanone to thiazepane |

| 3. Chlorination | SOCl2, CH2Cl2, reflux or RT | 80-90 | Efficient conversion of acid/ester to acyl chloride |

Research Findings and Comparative Analysis

- The one-pot cyclization method using α,β-unsaturated esters and cysteamine is superior to older methods requiring several days and lower yields.

- Use of trifluoroethyl esters as substrates enhances reactivity and substrate scope.

- Mild bases such as DBU and additives like imidazole significantly improve cyclization yield.

- The chlorination step with thionyl chloride is a well-established, high-yielding reaction for acyl chloride formation.

- The overall synthetic route provides a rapid, versatile, and scalable method for preparing 1,4-thiazepane-4-carbonyl chloride, suitable for generating libraries of derivatives for drug discovery.

Chemical Reactions Analysis

Types of Reactions: 1,4-Thiazepane-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group hydrolyzes to form 1,4-thiazepane-4-carboxylic acid.

Reduction: The compound can be reduced to form 1,4-thiazepane-4-methanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products:

Amides and Esters: Formed through nucleophilic substitution.

1,4-Thiazepane-4-carboxylic acid: Formed through hydrolysis.

1,4-Thiazepane-4-methanol: Formed through reduction.

Scientific Research Applications

1,4-Thiazepane-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: Employed in the development of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,4-thiazepane-4-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with biological targets through different pathways. The specific molecular targets and pathways depend on the nature of the derivatives formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 1,4-thiazepane-4-carbonyl chloride becomes apparent when compared to related heterocyclic compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

1,4-Thiazepane-4-carbonyl chloride :

- Ring size : Seven-membered (thiazepane core).

- Functional group : Carbonyl chloride (-COCl).

- Reactivity : High electrophilicity at the carbonyl carbon, enabling rapid acylation reactions with amines or alcohols.

Data Table: Key Comparative Metrics

Research Findings and Limitations

- Structural Insights : The seven-membered thiazepane ring offers distinct advantages in drug design over rigid five-membered analogs like thiazoles. However, steric hindrance in larger rings may reduce reaction rates compared to smaller systems.

- Crystallography : While 1,3-thiazole-4-carbonitrile exhibits π–π stacking and hydrogen bonding , similar data for 1,4-thiazepane-4-carbonyl chloride are absent in the provided evidence, suggesting a need for further structural studies.

- Synthetic Utility : The carbonyl chloride group’s superior leaving ability makes 1,4-thiazepane derivatives more reactive than nitrile-containing analogs, which require harsher conditions for functionalization.

Biological Activity

1,4-Thiazepane-4-carbonyl chloride is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1,4-Thiazepane-4-carbonyl chloride features a thiazepane ring with a carbonyl chloride functional group. The molecular formula is CHClNOS, with a molecular weight of approximately 177.62 g/mol. The presence of the carbonyl chloride group enhances its reactivity, making it a valuable intermediate in organic synthesis and drug development.

Biological Activity

The biological activity of 1,4-thiazepane-4-carbonyl chloride can be categorized into several key areas:

- Antimicrobial Properties : Research suggests that derivatives of thiazepane compounds exhibit significant antimicrobial activity against various pathogens. The carbonyl chloride group may facilitate interactions with bacterial enzymes or cell membranes, enhancing efficacy against infections.

- Anticancer Activity : Compounds derived from thiazepane structures have been investigated for their potential in cancer therapy. For instance, modified thiazepanes have shown promising results in inhibiting tumor growth by targeting specific cancer cell pathways .

- Anti-inflammatory Effects : Some studies indicate that thiazepane derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines or enzymes.

The mechanism of action primarily involves the electrophilic nature of the carbonyl chloride group, which allows for nucleophilic substitution reactions. This reactivity facilitates the formation of various derivatives that can interact with biological targets:

- Nucleophilic Substitution : The carbonyl chloride group reacts with nucleophiles (e.g., amines, thiols) to form amides or thiazepanone derivatives, which may exhibit enhanced biological activity.

- Formation of Covalent Bonds : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This property is crucial for developing enzyme inhibitors and receptor modulators.

Synthesis and Derivatives

1,4-Thiazepane-4-carbonyl chloride is synthesized through various methods involving thiazepane precursors and carbonylation reactions. The following table summarizes common synthetic routes and their yields:

| Synthetic Route | Yield (%) | Remarks |

|---|---|---|

| One-pot synthesis using α,β-unsaturated esters | 32 | Efficient but requires optimization |

| Nucleophilic substitution with amines | Variable | Dependent on the nucleophile used |

| Hydrolysis to form carboxylic acid | High | Simple reaction conditions |

Study on Anticancer Activity

In a study exploring the anticancer potential of thiazepane derivatives, researchers synthesized several compounds based on 1,4-thiazepane-4-carbonyl chloride. These compounds were tested against various cancer cell lines, demonstrating IC values in the low micromolar range. Notably, one derivative showed a selective inhibitory effect on BRD4-D1 binding, indicating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of synthesized thiazepane derivatives. The results revealed significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This highlights the compound's potential as an alternative treatment option for bacterial infections.

Q & A

Q. What are the optimal synthetic routes for 1,4-thiazepane-4-carbonyl chloride, and how do reaction conditions influence yield and purity?

Q. Which analytical techniques are most effective for characterizing 1,4-thiazepane-4-carbonyl chloride?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ring structure and carbonyl chloride functionality (e.g., carbonyl carbon at ~170 ppm) .

- HPLC-MS : To assess purity and detect hydrolyzed byproducts (e.g., carboxylic acid) .

- FT-IR : Peaks at ~1800 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Cl stretch) . Methodological Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with reactive chloride groups.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1,4-thiazepane-4-carbonyl chloride in nucleophilic acyl substitution reactions?

- Density Functional Theory (DFT) : Calculate electrophilicity indices (e.g., Fukui functions) to identify reactive sites on the carbonyl carbon and thiazepane ring .

- Transition State Analysis : Simulate interactions with nucleophiles (e.g., amines, alcohols) to predict regioselectivity and activation energies . Case Study : DFT studies on analogous compounds (e.g., methyl 1,4-thiazepane-4-carboxylate) show that sulfur in the ring stabilizes partial positive charges on the carbonyl carbon, enhancing reactivity toward amines .

Q. How should researchers resolve contradictions in reported biological activity data for thiazepane derivatives?

- Meta-Analysis : Compare datasets using platforms like PubMed or Web of Science, filtering by assay type (e.g., enzyme inhibition vs. cellular toxicity) .

- Structural Validation : Confirm compound identity in conflicting studies via X-ray crystallography or cross-referencing NMR data . Example : Discrepancies in IC₅₀ values for thiazepane-based protease inhibitors may arise from variations in buffer pH or enzyme isoforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.